![molecular formula C8H10Cl2N2O B6205468 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride CAS No. 2703774-44-9](/img/no-structure.png)
1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
While specific synthesis methods for “1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride” were not found, fused pyridine derivatives are frequently used structures in drug research . Due to the vastness of the chemical space of fused pyridine derivatives, the most common fused pyridine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride involves the reaction of furo[3,2-b]pyridine with formaldehyde followed by reduction and salt formation.", "Starting Materials": [ "Furo[3,2-b]pyridine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Furo[3,2-b]pyridine is reacted with formaldehyde in the presence of sodium borohydride to form 1-{furo[3,2-b]pyridin-5-yl}methanol.", "1-{furo[3,2-b]pyridin-5-yl}methanol is then reduced with sodium borohydride to form 1-{furo[3,2-b]pyridin-5-yl}methanamine.", "1-{furo[3,2-b]pyridin-5-yl}methanamine is then reacted with hydrochloric acid to form 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride." ] } | |
CAS RN |
2703774-44-9 |
Molecular Formula |
C8H10Cl2N2O |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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